molecular formula C12H19N3O5S B6633809 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid

2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid

Cat. No. B6633809
M. Wt: 317.36 g/mol
InChI Key: JMXRYSCOSKWAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid, also known as MSP-2017, is a novel small molecule that has shown potential as a therapeutic agent in various diseases. It is a pyrazole-based compound that has been synthesized and extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has also been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid is that it is a small molecule that can be easily synthesized and modified to improve its therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid involves a multistep process that starts with the reaction of 4-bromo-2-fluorobenzaldehyde with piperidine to form 4-(piperidin-1-yl)-2-fluorobenzaldehyde. This intermediate is then reacted with 3-methoxymethylpyrazole-5-carboxylic acid to form the target compound 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid.

Scientific Research Applications

2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

2-[4-[3-(methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S/c1-20-9-10-3-2-4-15(6-10)21(18,19)11-5-13-14(7-11)8-12(16)17/h5,7,10H,2-4,6,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXRYSCOSKWAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)S(=O)(=O)C2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid

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